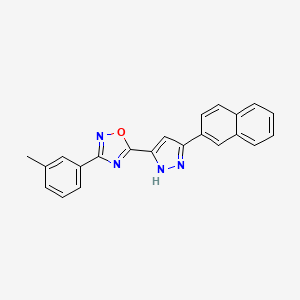

5-(3-(naphthalen-2-yl)-1H-pyrazol-5-yl)-3-(m-tolyl)-1,2,4-oxadiazole

Descripción

Propiedades

IUPAC Name |

3-(3-methylphenyl)-5-(3-naphthalen-2-yl-1H-pyrazol-5-yl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N4O/c1-14-5-4-8-18(11-14)21-23-22(27-26-21)20-13-19(24-25-20)17-10-9-15-6-2-3-7-16(15)12-17/h2-13H,1H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOHIWTUFMKWEJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC(=NN3)C4=CC5=CC=CC=C5C=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

5-(3-(naphthalen-2-yl)-1H-pyrazol-5-yl)-3-(m-tolyl)-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure

The compound features a complex structure characterized by the presence of a naphthalene moiety, a pyrazole ring, and an oxadiazole framework. Its IUPAC name is derived from these structural components, which contribute to its unique biological interactions.

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazole exhibit notable anticancer properties. For instance, several studies have reported that compounds similar to this compound demonstrate cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 | 15.63 | |

| Compound B | A549 | 0.12 - 2.78 | |

| Compound C | A375 | Varies |

In a comparative study, certain oxadiazole derivatives showed IC50 values comparable to established anticancer drugs like doxorubicin, indicating their potential as effective chemotherapeutic agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that oxadiazole derivatives possess activity against various bacterial strains and fungi. For example, some derivatives have demonstrated effective inhibition against Mycobacterium tuberculosis and other pathogenic organisms.

Table 2: Antimicrobial Activity of Selected Oxadiazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Compound D | Mtb (WT H37Rv) | 0.25 µg/mL | |

| Compound E | E. coli | 0.5 µg/mL |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may inhibit key enzymes or modulate receptor activities involved in cancer progression or microbial resistance.

Enzyme Inhibition

Inhibition studies have indicated that the compound can effectively bind to enzyme active sites, disrupting their function. For example, some oxadiazole derivatives have been shown to inhibit histone deacetylases (HDACs), which are critical in cancer cell proliferation .

Case Studies

Several case studies have highlighted the therapeutic potential of oxadiazole derivatives:

- Case Study on MCF-7 Cell Line : A derivative exhibited significant cytotoxicity with an IC50 value of 15.63 µM, leading to increased apoptosis markers like p53 expression and caspase activation .

- Case Study on Antimicrobial Efficacy : Another study reported that specific oxadiazole compounds displayed promising activity against resistant strains of Mtb, suggesting their potential role in tuberculosis treatment .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Oxadiazole derivatives have shown promising results in anticancer research. The compound has potential as an anticancer agent due to its structural characteristics that facilitate interaction with biological targets. Research indicates that similar oxadiazole derivatives exhibit cytotoxic effects against various cancer cell lines, including breast, lung, and leukemia cancers. For instance, a study demonstrated that certain 1,3,4-oxadiazoles displayed significant growth inhibition against human cancer cell lines with GI50 values below 10 µM .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Similar oxadiazole derivatives have been synthesized and tested for their efficacy against bacterial and fungal pathogens. The broad-spectrum antimicrobial activity of oxadiazole compounds makes them attractive candidates for developing new antibiotics .

Anti-inflammatory and Analgesic Effects

Research has indicated that oxadiazole derivatives can modulate inflammatory pathways. The specific compound may possess anti-inflammatory properties that could be beneficial in treating conditions such as arthritis or other inflammatory diseases. Studies have shown that related compounds inhibit pro-inflammatory cytokines in vitro .

Material Science

Photocatalysis

The structural properties of 5-(3-(naphthalen-2-yl)-1H-pyrazol-5-yl)-3-(m-tolyl)-1,2,4-oxadiazole make it suitable for photocatalytic applications. Recent advancements in photocatalytic materials have highlighted the role of oxadiazole derivatives in facilitating chemical reactions under light irradiation. This application is particularly relevant in organic synthesis and environmental remediation .

Organic Light Emitting Diodes (OLEDs)

Due to their electronic properties, oxadiazoles are being investigated for use in OLED technology. The ability of these compounds to emit light upon electrical stimulation makes them suitable candidates for developing more efficient lighting and display technologies .

Case Studies

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues of 1,2,4-Oxadiazole Derivatives

The following table summarizes key structural and functional differences between the target compound and related 1,2,4-oxadiazole derivatives:

*Biological activities inferred from structurally related pyrazoline and oxadiazole derivatives .

Key Observations

Substituent Effects :

- The naphthalen-2-yl group in the target compound introduces a bulky aromatic system, likely enhancing π-π interactions in biological targets compared to smaller substituents (e.g., cyclopropyl in ).

- The m-tolyl group contributes moderate lipophilicity, balancing solubility and membrane permeability. In contrast, the trifluoromethyl group in increases hydrophobicity and metabolic stability .

- Halogenated derivatives (e.g., ) may exhibit higher reactivity or binding affinity due to halogen bonding but could face toxicity challenges.

Synthetic Accessibility: The target compound’s synthesis likely parallels methods for 5-acetonyl-3-substituted-1,2,4-oxadiazoles, which involve cyclization of ketones with amidoximes or nitriles .

Biological Relevance :

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing 5-(3-(naphthalen-2-yl)-1H-pyrazol-5-yl)-3-(m-tolyl)-1,2,4-oxadiazole?

The synthesis typically involves cyclization reactions to form the oxadiazole core. Key steps include:

- Cyclization : Reacting a nitrile derivative with hydroxylamine under reflux (80–100°C) in ethanol or DMF, followed by acid-catalyzed ring closure .

- Catalysts : Use of NaH or Cs₂CO₃ to facilitate nucleophilic substitution or coupling reactions, as seen in analogous oxadiazole syntheses (e.g., 90% yield achieved with Cs₂CO₃ in DME at 50°C) .

- Purification : Flash column chromatography (e.g., hexane:ethyl acetate gradients) to isolate the product with >95% purity .

Basic: How is the molecular structure of this compound validated experimentally?

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm for naphthalene and m-tolyl groups) .

- X-ray Crystallography : Programs like SHELXL refine crystal structures, resolving bond lengths and angles (e.g., oxadiazole ring planarity validated via XRD) .

- Mass Spectrometry : HRMS matches the theoretical molecular weight (e.g., [M+H]⁺ at 353.14 m/z) .

Basic: What in vitro assays are recommended for preliminary biological activity screening?

- Anticancer Activity : MTT assays against cancer cell lines (e.g., IC₅₀ determination in breast cancer T47D cells) .

- Antimicrobial Testing : Disk diffusion assays for bacterial/fungal strains (e.g., E. coli and C. albicans) .

- Enzyme Inhibition : Fluorometric assays targeting carbonic anhydrase or histone deacetylases, common for oxadiazoles .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?

- Substituent Variation : Replace m-tolyl with electron-withdrawing groups (e.g., CF₃) to enhance target binding, as seen in FLAP inhibitors .

- Heterocycle Modifications : Substitute pyrazole with thiophene or furan rings to assess impact on apoptosis induction (e.g., 1d in showed improved activity with chlorothiophene) .

- In Silico Screening : Molecular docking (AutoDock Vina) to predict interactions with targets like TIP47 or IGF II receptor .

Advanced: How can contradictory biological data (e.g., cell line-specific efficacy) be resolved?

- Assay Standardization : Replicate experiments across multiple cell lines (e.g., MX-1 tumor models vs. colorectal lines) under identical conditions .

- Mechanistic Profiling : Use flow cytometry to confirm apoptosis (e.g., G₁-phase arrest in T47D cells) and rule off-target effects .

- Pharmacokinetic Analysis : Compare cellular uptake (e.g., LC-MS/MS quantification) to correlate intracellular concentration with activity .

Advanced: What computational methods validate crystallographic data discrepancies for this compound?

- Refinement Software : Cross-validate SHELXL (for small molecules) with PHENIX (for macromolecules) to resolve torsional angle conflicts .

- Electron Density Maps : Analyze residual density (>0.3 eÅ⁻³) to identify disordered regions or solvent molecules .

- DFT Calculations : Compare experimental bond lengths with B3LYP/6-31G(d) optimized geometries to detect anomalies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.